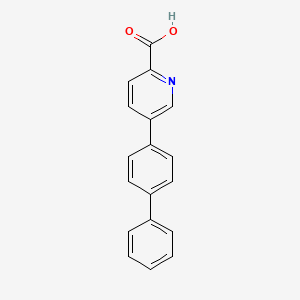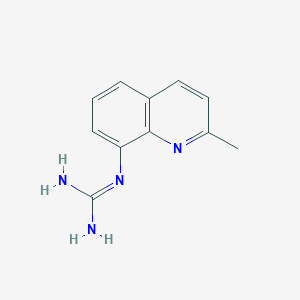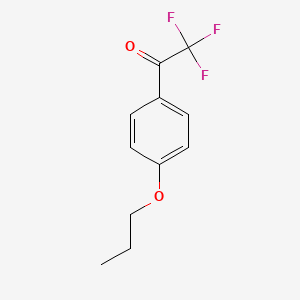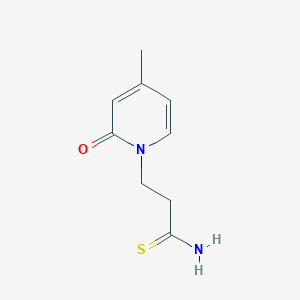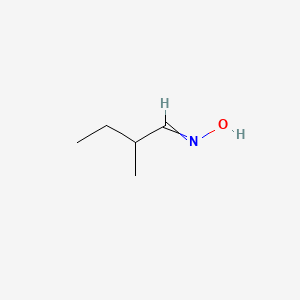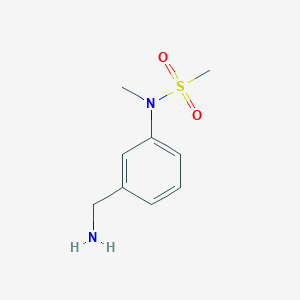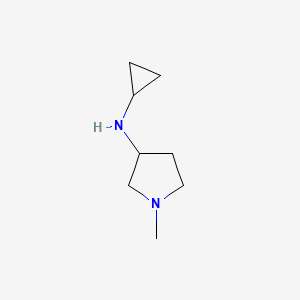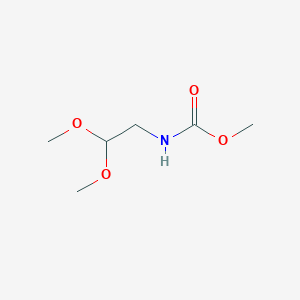
Methyl (2,2-dimethoxyethyl)carbamate
Overview
Description
Methyl (2,2-dimethoxyethyl)carbamate is a useful research compound. Its molecular formula is C6H13NO4 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (2,2-dimethoxyethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2,2-dimethoxyethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Selective Insecticide : A derivative of Methyl (2,2-dimethoxyethyl)carbamate has been found to be an effective selective insecticide, toxic to insects but less so to mammals (Fahmy, Chiu, & Fukuto, 1974).
Chemical Modification of Wood Cellulose Fibers : This compound has been used in the chemical modification of wood cellulose fibers using a deep eutectic solvent, resulting in cellulose methyl carbamate with good alkaline solubility, indicating potential applications in sustainable material production (Sirviö & Heiskanen, 2017).
Textile Industry Application : Methyl Carbamate is utilized in the textile industry for the manufacture of dimethylol methyl carbamate-based resins. These resins are applied to polyester/cotton blend fabrics as durable-press finishes (National Toxicology Program technical report series, 1987).
Synergistic Effect with Other Insecticides : Combinations with other carbamate insecticides have shown increased mortality beyond expected additive effects on certain insect species, indicating a potential synergistic application in pest control (Gordon & Eldefrawl, 1960).
Deprotection of Carbamates : Methyl (2,2-dimethoxyethyl)carbamate has been involved in studies on nucleophilic deprotection of carbamates, a key process in organic synthesis (Scattolin, Gharbaoui, & Chen, 2022).
Transesterification in Organic Synthesis : It has been used in transesterification reactions with alcohols, indicating its relevance in synthetic organic chemistry (Hatano, Kamiya, Moriyama, & Ishihara, 2011).
Agricultural Applications : In agriculture, derivatives like methyl-2-benzimidazole carbamate have been used for controlling fungal diseases in plants. Encapsulation in nanoparticles has shown to modify release profiles and reduce toxicity, presenting a novel approach for plant disease treatment (Campos et al., 2015).
properties
IUPAC Name |
methyl N-(2,2-dimethoxyethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c1-9-5(10-2)4-7-6(8)11-3/h5H,4H2,1-3H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATMRQDBVLBXIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2,2-dimethoxyethyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Benzyl(4-methylpyrimidin-2-YL)amino]ethan-1-OL](/img/structure/B7871199.png)
